Orthogonal Conjugation via Boc-Protected Amine vs. NHS Ester Reactivity
Chloroacetamido-PEG4-C2-Boc contains a Boc-protected amine that remains inert during chloroacetamide-thiol conjugation, enabling a two-step, orthogonal assembly strategy. In contrast, Chloroacetamido-PEG4-NHS ester (CAS 1353011-95-6) features an NHS ester that is amine-reactive and cannot be deprotected post-conjugation; its reactivity is immediate and irreversible. The Boc group provides acid-labile protection (cleavage at pH < 3) that permits sequential introduction of distinct functional modules without cross-reactivity . This orthogonal reactivity is critical for constructing complex PROTACs where precise control over conjugation order is required.
| Evidence Dimension | Reactive group and conjugation strategy |
|---|---|
| Target Compound Data | Boc-protected amine (acid-labile, orthogonal) |
| Comparator Or Baseline | Chloroacetamido-PEG4-NHS ester: NHS ester (amine-reactive, immediate) |
| Quantified Difference | Boc requires acidic deprotection; NHS ester reacts directly with amines at pH 7-9 |
| Conditions | Standard bioconjugation protocols |
Why This Matters
The orthogonal Boc group enables stepwise, controlled conjugation that is essential for building heterobifunctional PROTACs with distinct E3 ligase and target protein ligands, avoiding premature coupling and purification challenges.
